レボミルナシプラン塩酸塩
概要
説明
科学的研究の応用
Levomilnacipran hydrochloride has several scientific research applications:
Chemistry: It is used as a model compound in the study of enantioselective synthesis and chiral separation techniques.
Medicine: It is primarily used in the treatment of major depressive disorder.
Industry: The compound is used in the pharmaceutical industry for the production of antidepressant medications.
作用機序
レボミルナシプラン塩酸塩の抗うつ作用の正確な機序は、完全に解明されていません。 これは、セロトニンおよびノルエピネフリン輸送体におけるそれらの再取り込みの阻害を通じて、中枢神経系におけるセロトニンとノルエピネフリンの増強に関連すると考えられています . レボミルナシプラン塩酸塩は、セロトニン再取り込みよりもノルエピネフリン再取り込みのより強力な阻害剤です .
類似の化合物との比較
レボミルナシプラン塩酸塩は、ベンズラファキシンなどの他のセロトニンおよびノルエピネフリン再取り込み阻害剤(SNRI)と比較されます。
ベンラファキシン: セロトニン:ノルエピネフリン再取り込み比は30:1です.
デュロキセチン: セロトニン:ノルエピネフリン再取り込み比は10:1です.
デスベンラファキシン: セロトニン:ノルエピネフリン再取り込み比は14:1です.
ミルナシプラン: セロトニン:ノルエピネフリン再取り込み比は1.6:1です.
レボミルナシプラン塩酸塩は、1:2の比率で、セロトニンとノルエピネフリンの再取り込み阻害がよりバランスされています . このバランスのとれた阻害は、他のSNRIと比較して、効果の向上と副作用プロファイルの違いにつながる可能性があります .
生化学分析
Biochemical Properties
Levomilnacipran hydrochloride binds with high affinity to human serotonin (5-HT) and norepinephrine (NE) transporters . It is a more potent inhibitor of norepinephrine reuptake than serotonin reuptake .
Cellular Effects
Levomilnacipran hydrochloride works by blocking the reuptake of serotonin and norepinephrine, two neurotransmitters involved in mood . When the reuptake of these neurotransmitters is blocked, they are available in larger concentrations to stimulate nerve cells .
Temporal Effects in Laboratory Settings
Levomilnacipran hydrochloride causes few serious adverse effects, although long-term safety has not been established . The steady-state concentration of levomilnacipran was dose-proportional when administered at a dose ranging from 25 mg to 300 mg .
Dosage Effects in Animal Models
Various preclinical researches showed the most intense antidepressant effect of levomilnacipran without substantially influencing the animal spontaneous locomotor activity, compared to other antidepressant drugs .
Metabolic Pathways
Levomilnacipran hydrochloride is metabolized in the liver by the cytochrome P450 enzyme CYP3A4 . It undergoes desethylation to form desethyl levomilnacipran (or N-desethyl levomilnacipran) and hydroxylation to form p-hydroxy-levomilnacipran, which are pharmacologically inactive .
Transport and Distribution
Levomilnacipran hydrochloride is widely distributed, with an apparent volume of distribution ranging from 387 to 473 L . It is eliminated primarily by renal excretion .
Subcellular Localization
As a small molecule drug, it is likely to be distributed throughout the cell, where it can interact with its target transporters on the cell membrane .
準備方法
合成経路と反応条件
レボミルナシプラン塩酸塩の合成には、いくつかのステップが含まれます。 一般的な方法の1つは、®-エピクロロヒドリンを使用したエナンチオ選択的合成から始まります . このプロセスには、次のステップが含まれます。
中間体の形成: (1S,2R)-N,N-ジエチル-2-(ヒドロキシメチル)-1-フェニルシクロプロパンカルボキサミド。
スルホニルオキシ誘導体への変換: この中間体は、次にそのスルホニルオキシ誘導体に変換されます。
フタルイミドカリウムとの反応: スルホニルオキシ誘導体は、フタルイミドカリウムと反応させ、続いて塩基で処理して、レボミルナシプランを得ます.
工業生産方法
レボミルナシプラン塩酸塩の調製のための改良された工業プロセスには、1-フェニル-1-ジエチルアミノカルボニル-2-クロロメチルシクロプロパンの使用を回避する、費用対効果が高く、安全な合成が含まれます . この方法により、最終生成物の収率と純度が向上します。
化学反応の分析
レボミルナシプラン塩酸塩は、いくつかの種類の化学反応を起こします。
脱エチル化: この反応は、薬理学的に不活性な脱エチルレボミルナシプラン(またはN-脱エチルレボミルナシプラン)を生成します.
水酸化: この反応は、別の不活性代謝産物であるp-ヒドロキシレボミルナシプランを生成します.
グルクロン酸抱合: 両方の酸化代謝産物は、さらにグルクロン酸抱合を受ける可能性があります.
これらの反応で使用される一般的な試薬と条件には、さまざまな酸化剤や、シトクロムP450などの酵素が含まれます . これらの反応から生成される主な生成物は、脱エチルレボミルナシプランとp-ヒドロキシレボミルナシプランです .
科学研究への応用
レボミルナシプラン塩酸塩には、いくつかの科学研究への応用があります。
類似化合物との比較
Levomilnacipran hydrochloride is compared with other serotonin and norepinephrine reuptake inhibitors (SNRIs) such as:
Venlafaxine: Has a serotonin:norepinephrine reuptake ratio of 30:1.
Duloxetine: Has a serotonin:norepinephrine reuptake ratio of 10:1.
Desvenlafaxine: Has a serotonin:norepinephrine reuptake ratio of 14:1.
Milnacipran: Has a serotonin:norepinephrine reuptake ratio of 1.6:1.
Levomilnacipran hydrochloride has a more balanced reuptake inhibition of serotonin and norepinephrine with a ratio of 1:2 . This balanced inhibition may lead to improved effectiveness and a different side effect profile compared to other SNRIs .
特性
IUPAC Name |
(1S,2R)-2-(aminomethyl)-N,N-diethyl-1-phenylcyclopropane-1-carboxamide;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O.ClH/c1-3-17(4-2)14(18)15(10-13(15)11-16)12-8-6-5-7-9-12;/h5-9,13H,3-4,10-11,16H2,1-2H3;1H/t13-,15+;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNCDYJFPRPDERF-NQQJLSKUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1(CC1CN)C2=CC=CC=C2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)C(=O)[C@]1(C[C@H]1CN)C2=CC=CC=C2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801026201 | |
Record name | Levomilnacipran hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801026201 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.81 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
175131-60-9 | |
Record name | Levomilnacipran hydrochloride [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0175131609 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Levomilnacipran hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801026201 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (1R,2S)-2-(aminomethyl)-N,N-diethyl-1-phenylcyclopropanecarboxamide hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | LEVOMILNACIPRAN HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/371U2ZK31U | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。